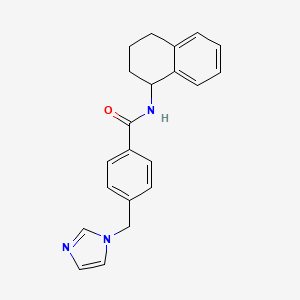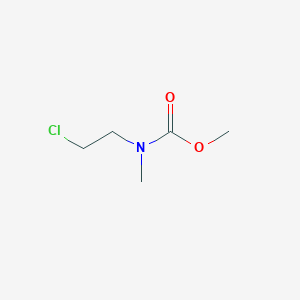![molecular formula C7H12ClN B2966116 Tricyclo[2.2.1.0,2,6]heptan-3-amine hydrochloride CAS No. 93050-10-3](/img/structure/B2966116.png)
Tricyclo[2.2.1.0,2,6]heptan-3-amine hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tricyclo[2.2.1.0,2,6]heptan-3-amine hydrochloride is a chemical compound with the molecular formula C7H12ClN and a molecular weight of 145.63 . It is also known by its IUPAC name tricyclo[2.2.1.02-6]heptan-3-amine .
Molecular Structure Analysis
The molecular structure of Tricyclo[2.2.1.0,2,6]heptan-3-amine hydrochloride consists of a seven-membered ring with three carbon atoms at the bridgehead . The InChI code for this compound is 1S/C7H11N.ClH/c8-7-3-1-4-5(2-3)6(4)7;/h3-7H,1-2,8H2;1H .Physical And Chemical Properties Analysis
Tricyclo[2.2.1.0,2,6]heptan-3-amine hydrochloride is a powder that should be stored at a temperature of 4 degrees Celsius .Wissenschaftliche Forschungsanwendungen
Synthesis and Structure
- Tricyclo[2.2.1.0,2,6]heptan-3-amine hydrochloride is utilized in the synthesis of various derivatives, such as 3-azabicyclo[3.1.0]hexane and 3-azabicyclo[4.1.0]heptane skeletons. These compounds are synthesized through intramolecular reductive cyclopropanation of α-(N-allylamino)-substituted N,N-dialkylcarboxamides and carbonitriles, demonstrating its significance in the preparation of bicyclic amines and diamines with potential applications in chemistry and material science (Gensini et al., 2002).
Medicinal Chemistry Applications
- In the field of medicinal chemistry, tricyclic compounds containing unique amine moieties, similar to Tricyclo[2.2.1.0,2,6]heptan-3-amine hydrochloride, have been designed and prepared for the development of anti-influenza virus agents. This highlights the compound's potential in the synthesis of novel pharmaceuticals (Oka et al., 2001).
Bioactive Polycycloalkanes
- Tricyclo[2.2.1.0,2,6]heptan-3-amine hydrochloride-related compounds have been studied for their antiviral activities. For instance, derivatives of 4-homoisotwistane, a structurally related compound, have shown significant antiviral properties, suggesting the potential of tricyclic amine hydrochlorides in antiviral research (Aigami et al., 1976).
Organic Chemistry Applications
- Research in organic chemistry has explored the use of tricyclic compounds for the synthesis of complex, sp3-rich primary amine building blocks. Such research efforts demonstrate the compound's versatility in organic synthesis and its potential application in developing novel organic compounds (Harmata et al., 2021).
Synthesis of Energetic and Luminescent Precursors
- Derivatives of tricyclic compounds have been utilized in the synthesis of energetic and luminescent precursors to nitrogen-rich carbon nitrides. This application is significant in materials science, particularly in the development of new materials with unique optical and energetic properties (Miller et al., 2004).
Safety and Hazards
The compound is labeled with the GHS07 pictogram, indicating that it can cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), using only outdoors or in a well-ventilated area (P271), wearing protective gloves/protective clothing/eye protection/face protection (P280), and more .
Eigenschaften
IUPAC Name |
tricyclo[2.2.1.02,6]heptan-3-amine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11N.ClH/c8-7-3-1-4-5(2-3)6(4)7;/h3-7H,1-2,8H2;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LWQDUDMGIJMKEV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3C1C3C2N.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12ClN |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
145.63 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(E)-N-((1-(3-(furan-2-yl)acryloyl)piperidin-4-yl)methyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2966034.png)
![6-chloro-N-{[3-fluoro-4-(piperazin-1-yl)phenyl]methyl}pyridine-2-carboxamide hydrochloride](/img/structure/B2966035.png)

![(E)-1-(7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonan-2-yl)-3-phenylprop-2-en-1-one](/img/structure/B2966038.png)

![5-(benzo[d]thiazol-2-yl)-N-(2-methyl-1,3-dioxoisoindolin-5-yl)thiophene-2-carboxamide](/img/structure/B2966042.png)
![1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-3-(1-(2-methoxyethyl)-1H-indol-3-yl)urea](/img/structure/B2966043.png)
![5-Chloro-2-((1-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)piperidin-4-yl)oxy)pyridine](/img/structure/B2966044.png)


![N-(3,4-dimethoxyphenethyl)-2-((7-fluoro-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)acetamide](/img/structure/B2966048.png)
![7-(4-chlorophenyl)-3-[4-oxo-4-(4-pyridin-2-ylpiperazin-1-yl)butyl][1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one](/img/structure/B2966053.png)
![3-[(4-Methylpyridin-2-yl)oxy]pyrrolidin-2-one](/img/structure/B2966054.png)